amine CAS No. 1206124-37-9](/img/structure/B602972.png)
[(4-Bromo-3-pentyloxyphenyl)sulfonyl](2-pyridylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Bromo-3-pentyloxyphenyl)sulfonyl](2-pyridylmethyl)amine is a complex organic compound that features a bromine atom, a pentyloxy group, and a pyridinylmethyl group attached to a benzenesulfonamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromo-3-pentyloxyphenyl)sulfonyl](2-pyridylmethyl)amine typically involves multiple steps:
Etherification: The pentyloxy group can be introduced via a Williamson ether synthesis, where the phenol derivative reacts with an appropriate alkyl halide in the presence of a base such as sodium hydride.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the brominated and etherified benzene derivative with a sulfonyl chloride in the presence of a base like triethylamine.
Pyridinylmethylation: Finally, the pyridinylmethyl group can be attached through a nucleophilic substitution reaction using a pyridine derivative and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
[(4-Bromo-3-pentyloxyphenyl)sulfonyl](2-pyridylmethyl)amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups involved.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Derivatives with different substituents replacing the bromine atom.
Oxidation: Oxidized forms of the pentyloxy or pyridinylmethyl groups.
Reduction: Reduced forms of the sulfonamide or other functional groups.
Hydrolysis: Breakdown products of the sulfonamide group.
Applications De Recherche Scientifique
[(4-Bromo-3-pentyloxyphenyl)sulfonyl](2-pyridylmethyl)amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with specific properties.
Biological Studies: The compound can be used to study the interactions of sulfonamides with biological targets.
Mécanisme D'action
The mechanism of action of [(4-Bromo-3-pentyloxyphenyl)sulfonyl](2-pyridylmethyl)amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-bromo-3-(methoxy)-N-(2-pyridinylmethyl)benzenesulfonamide
- 4-bromo-3-(ethoxy)-N-(2-pyridinylmethyl)benzenesulfonamide
- 4-bromo-3-(butoxy)-N-(2-pyridinylmethyl)benzenesulfonamide
Uniqueness
[(4-Bromo-3-pentyloxyphenyl)sulfonyl](2-pyridylmethyl)amine is unique due to the presence of the pentyloxy group, which can influence its chemical reactivity and biological activity compared to its methoxy, ethoxy, and butoxy analogs. The length and structure of the alkoxy group can affect the compound’s solubility, stability, and interaction with biological targets.
Propriétés
Numéro CAS |
1206124-37-9 |
|---|---|
Formule moléculaire |
C17H21BrN2O3S |
Poids moléculaire |
413.3g/mol |
Nom IUPAC |
4-bromo-3-pentoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H21BrN2O3S/c1-2-3-6-11-23-17-12-15(8-9-16(17)18)24(21,22)20-13-14-7-4-5-10-19-14/h4-5,7-10,12,20H,2-3,6,11,13H2,1H3 |
Clé InChI |
VSVNKYLLONCSKR-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


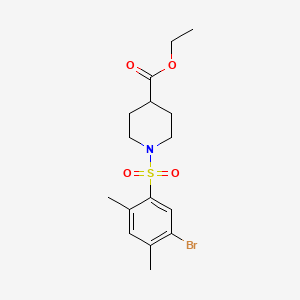
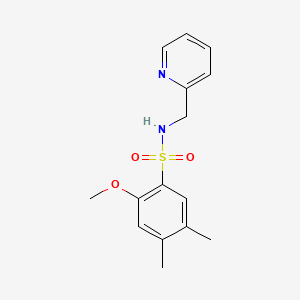
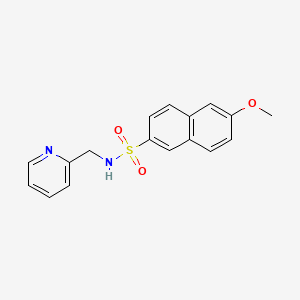
![(3-Hydroxypropyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine](/img/structure/B602893.png)
amine](/img/structure/B602894.png)
amine](/img/structure/B602896.png)
amine](/img/structure/B602897.png)
amine](/img/structure/B602898.png)
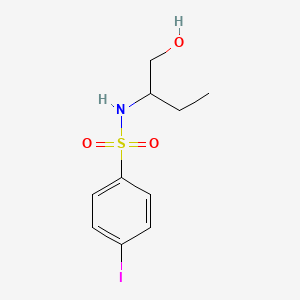
![N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methylbenzenesulfonamide](/img/structure/B602900.png)
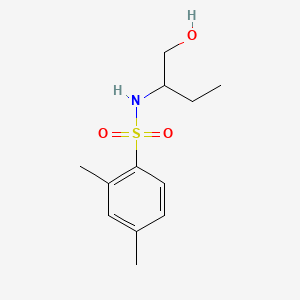
amine](/img/structure/B602903.png)
amine](/img/structure/B602904.png)
![N-[1-(hydroxymethyl)propyl]-6-methoxy-2-naphthalenesulfonamide](/img/structure/B602911.png)
